molecular formula C12H11NO B8598711 5-methoxy-3,4-dihydronaphthalene-2-carbonitrile

5-methoxy-3,4-dihydronaphthalene-2-carbonitrile

Cat. No.: B8598711
M. Wt: 185.22 g/mol
InChI Key: UIRBTYLHDFGCBO-UHFFFAOYSA-N
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Description

5-methoxy-3,4-dihydronaphthalene-2-carbonitrile is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH₃) attached to the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3,4-dihydronaphthalene-2-carbonitrile typically involves the reaction of 6-methoxy-1-tetralone with diethylaluminum cyanide in an anhydrous solvent such as toluene. The reaction is carried out under nitrogen atmosphere at low temperatures (-20° to -25°C) to ensure the stability of the intermediates. The reaction mixture is then treated with a mixture of methanol and hydrochloric acid to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-3,4-dihydronaphthalene-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Amino derivatives

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

5-methoxy-3,4-dihydronaphthalene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methoxy-3,4-dihydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyano-6-methoxy-3,4-dihydronaphthalene
  • 2-Cyano-5-methoxybenzaldehyde
  • 5,5′′-Bis(4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene (BP3T-OMe)
  • 4′,4′′′-([2,2′:5′,2′′-terthiophene]-5,5′′-diyl)bis(([1,1′-biphenyl]-4-carbonitrile)) (BP3T-CN)

Uniqueness

5-methoxy-3,4-dihydronaphthalene-2-carbonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in organic synthesis and materials science .

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

5-methoxy-3,4-dihydronaphthalene-2-carbonitrile

InChI

InChI=1S/C12H11NO/c1-14-12-4-2-3-10-7-9(8-13)5-6-11(10)12/h2-4,7H,5-6H2,1H3

InChI Key

UIRBTYLHDFGCBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC(=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the compound obtained in step (iv) above (16.2 g, 0.079 mol) and POCl (30 ml, 0.32 mol) in pyridine (200 ml) is heated for 3 hours to 120° C. ext.. The reaction mixture is then cooled and made acidic by the dropwise addition of 2N HCl. The solution is treated with ethyl acetate, the organic phase is recovered, washed with a saturated sodium bicarbonate solution and then with water. The organic phase is dried over sodium sulfate, filtered and concentrated to dryness yielding the compound indicated in the title [9.8 g); m.p. 47°-49° C. (isopropyl ether).
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